molecular formula C9H11NO2 B1294560 Ethyl 2-pyridylacetate CAS No. 2739-98-2

Ethyl 2-pyridylacetate

Cat. No. B1294560
CAS RN: 2739-98-2
M. Wt: 165.19 g/mol
InChI Key: IUDKTVXSXWAKJO-UHFFFAOYSA-N
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Description

Ethyl 2-pyridylacetate, also known as Ethyl 2-pyridineacetate, is a clear yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of Ethyl 2-pyridylacetate is C9H11NO2 . It has a molecular weight of 165.19 . The structure of Ethyl 2-pyridylacetate includes a 2-pyridyl ring . The InChI string is 1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-pyridylacetate are complex and can vary depending on the conditions and reactants used. For instance, it can react with thiosemicarbazide to form different compounds . More research is needed to fully understand the range of reactions that Ethyl 2-pyridylacetate can undergo.


Physical And Chemical Properties Analysis

Ethyl 2-pyridylacetate is a clear yellow liquid . It has a refractive index of 1.497 . Its boiling point is 70 °C at 0.05 mmHg , and it has a density of 1.084 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-pyridylacetate serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These compounds, which include derivatives containing thiourea , 1,2,4-triazole , 1,3,4-thiadiazole , and 1,3,4-oxadiazole moieties, are of significant interest due to their potential pharmaceutical applications . The ability to efficiently synthesize these derivatives opens up possibilities for drug development and the exploration of new treatments.

Antimicrobial Activity

The derivatives of Ethyl 2-pyridylacetate have been tested for their antimicrobial properties. They show activity against a variety of microorganisms, including Gram-positive cocci , Gram-negative rods , and Candida albicans . This highlights the compound’s role in the development of new antimicrobial agents that could be used to treat infections.

Antiviral Research

Research indicates that Ethyl 2-pyridylacetate derivatives exhibit antiviral activity, particularly against HIV-1 . This suggests that the compound could be valuable in the search for novel antiviral drugs, contributing to the fight against HIV/AIDS and possibly other viral infections.

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for assessing the safety profile of new compounds. Ethyl 2-pyridylacetate derivatives have been subjected to such studies to evaluate their potential as safe drug candidates . Understanding the cytotoxic effects is essential before any clinical applications can be considered.

Organic Synthesis Intermediates

Ethyl 2-pyridylacetate is an important raw material and intermediate in organic synthesis . It is utilized in the synthesis of various organic compounds, which can have applications in pharmaceuticals, agrochemicals, and dyestuff fields.

X-ray Crystallography

The molecular structures of certain Ethyl 2-pyridylacetate derivatives have been confirmed using X-ray crystallography . This technique is vital for understanding the three-dimensional arrangement of atoms within a molecule, which is crucial for the design of compounds with specific biological activities.

Safety And Hazards

Ethyl 2-pyridylacetate is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

ethyl 2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDKTVXSXWAKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90181817
Record name Ethyl 2-pyridylacetate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 2-pyridylacetate

CAS RN

2739-98-2
Record name Ethyl 2-pyridylacetate
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Record name Ethyl 2-pyridylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of heterocyclic systems can be synthesized using ethyl 2-pyridylacetate?

A1: Ethyl 2-pyridylacetate has proven useful in synthesizing indolizines and benz[b]indolizines. For instance, reacting ethyl 2-pyridylacetate with p-benzoquinone or p-toluoquinone yields 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]indolizine, respectively []. Additionally, it reacts with 1,4-naphthoquinone to produce 12-ethoxycarbonyl-6,11-dioxo-6,11-dihydronaphth[2,3-b]indolizine [].

Q2: Can ethyl 2-pyridylacetate participate in radical reactions?

A3: Yes, ethyl 2-pyridylacetate can undergo iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines []. This reaction is proposed to follow a radical mechanism, supported by radical trapping experiments []. The use of tert-butyl hydrogen peroxide (TBHP) as an oxidant alongside iodine is crucial for this transformation [].

Q3: Are there alternative synthetic routes to access ethyl 2-pyridylacetate?

A4: Yes, several methods have been developed for the preparation of ethyl 2-pyridylacetate. While specific procedures are not detailed within the provided abstracts, two articles highlight this aspect. One paper focuses on a convenient preparation method for ethyl 2-pyridylacetate []. Another study describes the synthesis of a series of derivatives originating from ethyl 2-pyridylacetate [].

Q4: Beyond indolizines, what other heterocycles utilize ethyl 2-pyridylacetate in their synthesis?

A5: Ethyl 2-pyridylacetate serves as a starting material in the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine []. This reaction involves the interaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid [].

Q5: Has ethyl 2-pyridylacetate been used to create more complex heterocyclic systems?

A6: Researchers have employed ethyl 2-pyridylacetate in a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate []. This synthesis involves condensation with 2,4,5-trifluorobenzoyl chloride followed by intramolecular nucleophilic aromatic substitution to construct the desired ring system [].

Q6: Are there any reported limitations or challenges associated with using ethyl 2-pyridylacetate in synthesis?

A7: While generally versatile, some reactions involving ethyl 2-pyridylacetate may exhibit limitations. For instance, the iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines shows decreased yields with electron-rich substrates like para-methoxy styrene and electron-deficient substrates like 4-vinylbenzonitrile []. Additionally, common iodide catalysts like tetrabutylammonium iodide were ineffective in this specific transformation [].

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